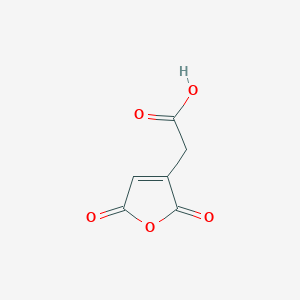
Stannane, triallylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, triallylphenyl- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of organotin compound, which means it contains a tin atom that is bonded to organic groups. Stannane, triallylphenyl- has a unique structure that makes it particularly useful for certain types of experiments.
Mécanisme D'action
The mechanism of action of stannane, triallylphenyl- is not well understood, but it is believed to act as a reducing agent in certain types of reactions. It may also be involved in radical reactions due to the presence of the triallylphenyl group.
Effets Biochimiques Et Physiologiques
Stannane, triallylphenyl- has not been extensively studied for its biochemical or physiological effects. However, it is known to be toxic to certain types of cells at high concentrations. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of stannane, triallylphenyl- is its ability to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties. However, this compound is also toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain types of reactions.
Orientations Futures
There are many potential future directions for research on stannane, triallylphenyl-. One area of interest is in the development of new synthetic methods that utilize this compound. Additionally, further research is needed to better understand its mechanism of action and potential applications in various types of reactions. Finally, more studies are needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for working with it.
Méthodes De Synthèse
Stannane, triallylphenyl- can be synthesized using a variety of methods, but one common approach is to react triallylphenylstannane with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of stannane, triallylphenyl- along with other byproducts. The purity of the final product can be improved through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
Stannane, triallylphenyl- has been used in a variety of scientific research applications. One of the most common uses is in the field of organic synthesis, where it can be used as a reagent to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties.
Propriétés
Numéro CAS |
19713-80-5 |
|---|---|
Nom du produit |
Stannane, triallylphenyl- |
Formule moléculaire |
C15H20Sn |
Poids moléculaire |
319 g/mol |
Nom IUPAC |
phenyl-tris(prop-2-enyl)stannane |
InChI |
InChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2; |
Clé InChI |
CJJCPSNMOZKKNF-UHFFFAOYSA-N |
SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
SMILES canonique |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
Synonymes |
Triallylphenylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



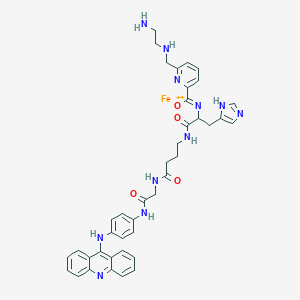
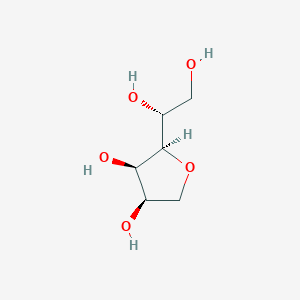
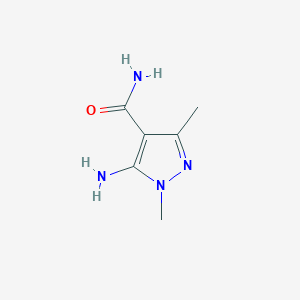
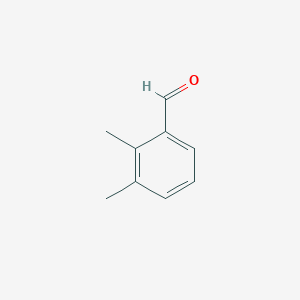
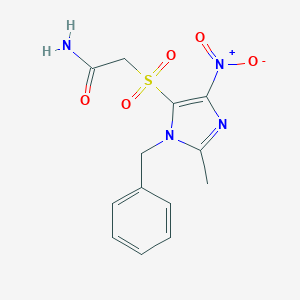
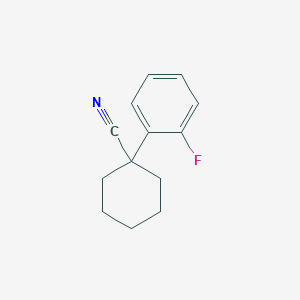
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
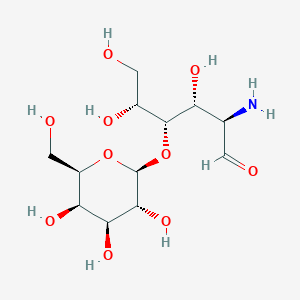
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
